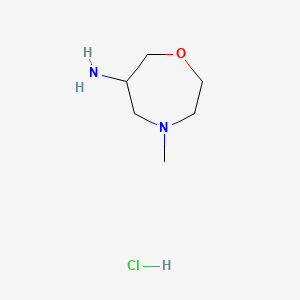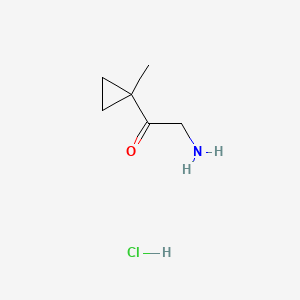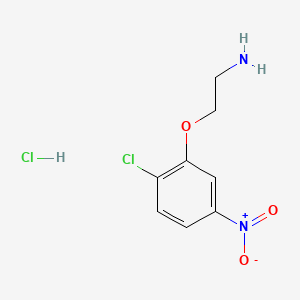
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride, commonly known as 3-Cl-4-MPA, is an organic compound that has been used in a variety of research applications. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 156 °C. It is a derivative of 4-methylpiperidine, an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. 3-Cl-4-MPA is an important compound in the field of organic synthesis as it can be used to synthesize a variety of other compounds.
Applications De Recherche Scientifique
3-Cl-4-MPA has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride and 3-chloro-4-(4-methylpiperidin-1-yl)benzene dihydrochloride. It has also been used as a reagent in the synthesis of other compounds, such as 4-methyl-3-chloropiperidine-1-carboxylic acid and 3-chloro-4-methylpiperidine-1-carboxylic acid. In addition, 3-Cl-4-MPA has been used in the synthesis of a variety of medicinally active compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives.
Mécanisme D'action
3-Cl-4-MPA is an organic compound that acts as an intermediate in the synthesis of a variety of other compounds. It acts as a nucleophile, meaning that it can react with electrophilic compounds, such as electrophilic halides, to form new compounds. It can also act as a leaving group, meaning that it can be replaced by another group in a reaction.
Biochemical and Physiological Effects
3-Cl-4-MPA has not been studied for its biochemical and physiological effects in humans. However, it has been studied for its effects on certain enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. In vitro studies have shown that 3-Cl-4-MPA can inhibit the activity of cytochrome P450 enzymes, suggesting that it may have an effect on the metabolism of drugs and other chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cl-4-MPA is an inexpensive and readily available compound, making it a useful reagent in the laboratory. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 3-Cl-4-MPA is a hazardous compound and should be handled with care. It is also highly flammable, so it should be stored in a cool, dry, and well-ventilated area.
Orientations Futures
There are a number of potential future directions for the use of 3-Cl-4-MPA. It could be used as a starting material for the synthesis of a variety of other compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives. It could also be used as a reagent in the synthesis of a variety of medicinally active compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 3-Cl-4-MPA in humans. Finally, 3-Cl-4-MPA could be used as a tool in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
3-Cl-4-MPA is synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine with chloroacetyl chloride in the presence of an acid catalyst to form the corresponding chloroacetyl derivative. The second step involves the reaction of the chloroacetyl derivative with anhydrous hydrogen chloride to form 3-Cl-4-MPA. The reaction is carried out in an inert atmosphere at room temperature.
Propriétés
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLKZPKGFWYSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)


![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)

![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

